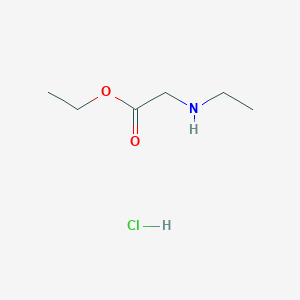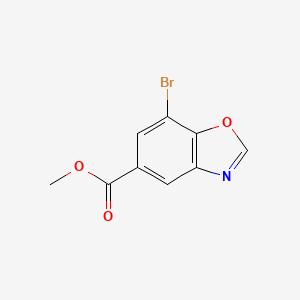
7-Bromo-benzooxazole-5-carboxylic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-benzooxazole-5-carboxylic acid methyl ester is an organic compound with the molecular formula C9H6BrNO3 It is a derivative of benzooxazole, a heterocyclic aromatic organic compound, and features a bromine atom at the 7th position and a carboxylic acid methyl ester group at the 5th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-benzooxazole-5-carboxylic acid methyl ester typically involves the bromination of benzooxazole derivatives followed by esterification. One common method includes:
-
Bromination: : Benzooxazole is reacted with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the 7th position.
-
Esterification: : The brominated product is then subjected to esterification using methanol and a catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is refluxed to facilitate the formation of the methyl ester group at the carboxylic acid position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-benzooxazole-5-carboxylic acid methyl ester can undergo various chemical reactions, including:
-
Substitution Reactions: : The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
-
Reduction Reactions: : The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
-
Oxidation Reactions: : The compound can be oxidized to form different functional groups, such as converting the methyl ester to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium on carbon).
Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., ether, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., KMnO4, chromium trioxide), solvents (e.g., water, acetic acid).
Major Products
Substitution: Derivatives with different functional groups replacing the bromine atom.
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acids or other oxidized forms.
Scientific Research Applications
7-Bromo-benzooxazole-5-carboxylic acid methyl ester has several applications in scientific research:
-
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.
-
Biology: : Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.
-
Medicine: : Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
-
Industry: : Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Bromo-benzooxazole-5-carboxylic acid methyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atom and the ester group can participate in various interactions, such as hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzooxazole: The parent compound without the bromine and ester modifications.
5-Bromo-benzooxazole: Lacks the ester group, providing a simpler structure for comparison.
7-Bromo-benzooxazole: Lacks the carboxylic acid methyl ester group, focusing on the bromine substitution.
Uniqueness
7-Bromo-benzooxazole-5-carboxylic acid methyl ester is unique due to the presence of both the bromine atom and the carboxylic acid methyl ester group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for diverse research applications.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can explore its full potential in various scientific fields.
Properties
IUPAC Name |
methyl 7-bromo-1,3-benzoxazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO3/c1-13-9(12)5-2-6(10)8-7(3-5)11-4-14-8/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXSKRGVEMIYET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C(=C1)Br)OC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
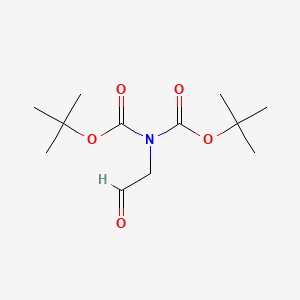



![2-Chloro-5-fluoro-thiazolo[5,4-b]pyridine](/img/structure/B8027632.png)
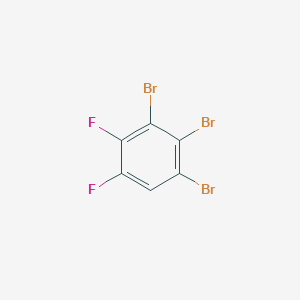
![6-Methyl-imidazo[1,2-a]pyridine-3-carbaldehyde hydrochloride](/img/structure/B8027643.png)
![5-Fluoro-2-iodo-thiazolo[5,4-b]pyridine](/img/structure/B8027651.png)
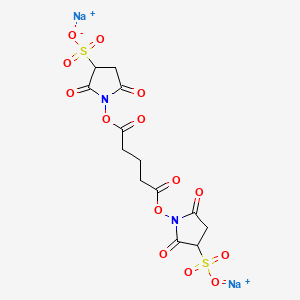

![8-Hydroxy-imidazo[1,2-a]pyrazine-2-carboxylic acid ethyl ester hydrobromide](/img/structure/B8027691.png)


